

# Validating EN219's Specificity for RNF114: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **EN219**, a synthetic covalent ligand for the E3 ubiquitin ligase RNF114, with the natural product nimbolide. The specificity of **EN219** is evaluated through chemoproteomic profiling, and this guide presents the supporting experimental data and methodologies to enable researchers to assess its suitability for their studies.

# Performance Comparison: EN219 vs. Nimbolide

**EN219** was developed as a synthetically tractable alternative to nimbolide for targeting RNF114.[1] Both compounds covalently modify Cysteine 8 (C8) of RNF114, an E3 ubiquitin ligase involved in critical cellular processes, including the DNA damage response and immune signaling.[2][3][4]



Feature	EN219	Nimbolide	
Туре	Synthetic Covalent Ligand	Natural Product (Terpene)	
Target Residue on RNF114	Cysteine 8 (C8)	Cysteine 8 (C8)	
Reported IC50 for RNF114	470 nM[1]	Not explicitly reported, but shown to potently block RNF114 auto-ubiquitination[2]	
Selectivity Profile	Moderately selective, with known off-targets identified through chemoproteomics.	Broad reactivity, with multiple cellular targets identified.	
Synthetic Accessibility	Readily synthesized.	Complex multi-step extraction and purification from natural sources.	
Use in PROTACs	Demonstrated as a recruiter for RNF114 in PROTACs for targeted protein degradation. [1]	The original natural product used to validate RNF114 as a recruitable E3 ligase for PROTACs.[3]	

# **Specificity Profile of EN219**

The specificity of **EN219** was assessed using competitive activity-based protein profiling (ABPP) and tandem mass tag (TMT)-based quantitative proteomics. These studies identified on- and off-target proteins for **EN219** in cell lysates.

Table of Representative On- and Off-Targets for EN219



Protein	Gene	Function	Engagement Ratio (Control/EN219)
Ring Finger Protein 114	RNF114	E3 Ubiquitin Ligase	>2
Peroxiredoxin 1	PRDX1	Antioxidant enzyme	>2
Glutathione S- transferase P	GSTP1	Detoxification enzyme	>2
Peptidyl-prolyl cis- trans isomerase A	PPIA	Protein folding	>2

Note: This table is a representation based on publicly available data. For a complete list of off-targets, please refer to the supplementary materials of Luo et al., Cell Chemical Biology, 2021.

# Experimental Protocols Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

This assay is used to screen for and determine the potency of covalent ligands that target cysteine residues on a protein of interest.

- Protein Incubation: Purified recombinant RNF114 protein is incubated with either a DMSO vehicle control or varying concentrations of the covalent ligand (e.g., EN219) for 30 minutes at room temperature to allow for covalent modification.
- Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-ligand mixture and incubated for another 30 minutes. This probe labels cysteine residues that have not been modified by the test ligand.
- SDS-PAGE and Imaging: The protein samples are separated by SDS-PAGE. The gel is then
  scanned for fluorescence. A decrease in fluorescence intensity in the ligand-treated samples
  compared to the DMSO control indicates that the ligand has covalently bound to cysteine
  residues on RNF114, preventing the binding of the fluorescent probe.



 Quantification: The fluorescence intensity of the protein bands is quantified to determine the concentration at which the ligand inhibits 50% of the probe binding (IC50).

# Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

This chemoproteomic method is used to identify the specific cysteine residues targeted by a covalent ligand across the proteome.

- Cell Treatment: Human cancer cells (e.g., 231MFP breast cancer cells) are treated with either DMSO or **EN219** for a defined period (e.g., 90 minutes).
- Lysis and Probe Labeling: Cells are lysed, and the proteomes are labeled with an alkyne-functionalized iodoacetamide (IA-alkyne) probe to modify cysteine residues not engaged by **EN219**.
- Click Chemistry: An isotopically light (for DMSO-treated) or heavy (for EN219-treated) TEVcleavable biotin-azide tag is appended to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Protein Enrichment and Digestion: The biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then digested with trypsin.
- Peptide Elution and LC-MS/MS Analysis: The probe-modified peptides are released by TEV protease cleavage and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The light-to-heavy peptide ratios are quantified to identify peptides (and therefore cysteine residues) that are specifically targeted by EN219, indicated by a ratio greater than a defined threshold.

## **Visualizations**



DNA Damage Response DNA Damage PARP1 Innate Immunity PARylation inhibits recruits inhibits activates RNF114 RNF114 Recruitment RIG-I activates mediates targets for degradation MAVS leads to promotes MAVS Degradation Interferon Response

RNF114 Signaling Pathway

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Caption: RNF114 signaling in DNA damage and innate immunity.



Gel-Based ABPP

Purified RNF114

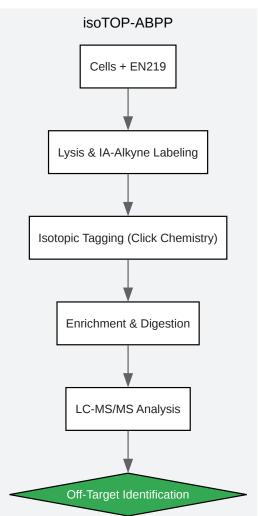
Incubate with EN219

Label with IA-Rhodamine

SDS-PAGE

Fluorescence Scan

**EN219 Specificity Validation Workflow** 



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### References

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